6-methyl-4-((1-(3-(phenylthio)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one
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Overview
Description
6-methyl-4-((1-(3-(phenylthio)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a complex organic compound with a unique structure that combines a pyranone ring with a piperidine moiety and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(3-(phenylthio)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the pyranone core. One common method involves the condensation of a suitable aldehyde with a diketone under acidic conditions to form the pyranone ring. The piperidine moiety is then introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyranone intermediate. Finally, the phenylthio group is attached via a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated purification systems to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((1-(3-(phenylthio)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyranone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Alkylated or acylated piperidine derivatives
Scientific Research Applications
6-methyl-4-((1-(3-(phenylthio)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-(3-(phenylthio)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The piperidine moiety can interact with neurotransmitter receptors, affecting their function. The pyranone ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
4-((1-(3-(phenylthio)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one: Lacks the methyl group at the 6-position.
6-methyl-4-((1-(3-(phenylthio)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-thione: Contains a thione group instead of a carbonyl group in the pyranone ring.
Uniqueness
6-methyl-4-((1-(3-(phenylthio)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the phenylthio group, piperidine moiety, and pyranone ring allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-methyl-4-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-15-13-17(14-20(23)24-15)25-16-7-10-21(11-8-16)19(22)9-12-26-18-5-3-2-4-6-18/h2-6,13-14,16H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHXDMYZSCJPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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